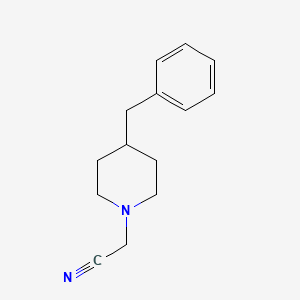

2-(4-Benzylpiperidino)acetonitrile

Descripción general

Descripción

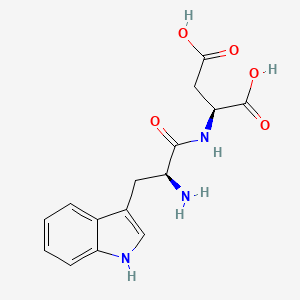

2-(4-Benzylpiperidino)acetonitrile is a compound that can be associated with various chemical reactions and syntheses in the field of organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical processes and structures that can be used to infer potential properties and reactivity patterns of 2-(4-Benzylpiperidino)acetonitrile.

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or the use of reagents that can facilitate the formation of the desired molecular structures. For instance, trifluoromethanesulfonic acid has been used as a catalyst in Friedel-Crafts alkylations, which could potentially be applied to the synthesis of benzylpiperidino derivatives . Additionally, the synthesis of 4,4-diacetylaminopiperidines through the reaction with acetonitrile in the presence of concentrated sulfuric acid suggests a possible route for synthesizing 2-(4-Benzylpiperidino)acetonitrile by modifying the piperidone precursors .

Molecular Structure Analysis

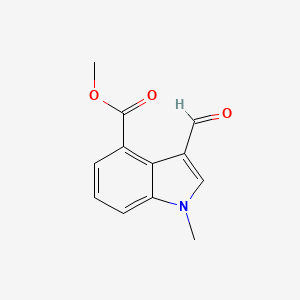

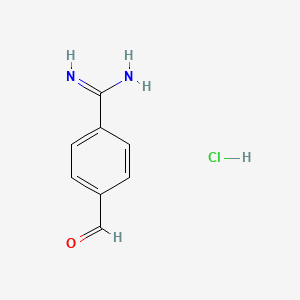

The molecular structure of 2-(4-Benzylpiperidino)acetonitrile would likely feature a benzyl group attached to a piperidine ring, which is further linked to an acetonitrile moiety. The structural analysis of similar compounds, such as the 4,4-diacetylaminopiperidines, provides insights into the three-dimensional constitution of piperidine derivatives, which can be confirmed by spectroscopic methods like IR, PMR, and mass spectrometry .

Chemical Reactions Analysis

The reactivity of nitrile groups in various chemical reactions is well-documented. For example, the carbopalladation of nitriles has been used to synthesize substituted aminonaphthalenes, indicating that the cyano group in 2-(4-Benzylpiperidino)acetonitrile could undergo similar transformations under the right conditions . Furthermore, the electrosynthesis of pyridine derivatives from benzyl chloride and acetonitrile suggests that the benzyl and nitrile groups in 2-(4-Benzylpiperidino)acetonitrile could participate in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Benzylpiperidino)acetonitrile can be inferred from the behavior of similar compounds. For instance, the solubility of related compounds in acetonitrile indicates that 2-(4-Benzylpiperidino)acetonitrile would likely be soluble in this solvent . The electronic absorption spectra parameters and 1H NMR signal assignments for similar compounds provide a basis for predicting the spectroscopic properties of 2-(4-Benzylpiperidino)acetonitrile .

Aplicaciones Científicas De Investigación

-

Organic Synthesis

- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

- In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis .

-

Pharmaceutical Applications

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Synthesis of Piperidone-Based Templates

- A concise and high-yielding double aza-Michael reaction is presented as an atom-efficient method to access chiral 2- substituted 4-piperidone building blocks from divinyl ketones .

- The piperidones were further converted into analogues of donepezil, an acetylcholinesterase inhibiting drug used in the treatment of Alzheimer’s disease .

-

Electrochemical Conversions

- Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties .

- Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- More applications that utilize acetonitrile in electrochemistry are worth developing .

-

Synthesis of Biologically Active Piperidines

- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .

- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

- Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Hydrogen Bonding in Acetonitrile Solutions

- Hydroxybenzene molecules can act as hydrogen bond donors and the acetonitrile molecules as hydrogen bond acceptors .

- Therefore, solute-solvent hydrogen bonds are the strongest solute-solvent interactions for hydroxybenzenes in acetonitrile solutions .

- The current study considers adducts of hydroxybenzene molecules with explicit acetonitrile molecules to investigate these interactions .

Propiedades

IUPAC Name |

2-(4-benzylpiperidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-7,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVSWMWBQLOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443413 | |

| Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperidino)acetonitrile | |

CAS RN |

25842-31-3 | |

| Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.